ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
- Phosphine-Catalyzed Annulation : The compound is part of a study exploring phosphine-catalyzed [4 + 2] annulation processes. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process highlights the compound's role in facilitating the synthesis of complex organic structures through innovative catalytic methods (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Pharmaceutical Research
- Anticonvulsant Enaminones : Investigations into the crystal structures of anticonvulsant enaminones, including derivatives of the compound , demonstrate its potential in medicinal chemistry. These studies shed light on the hydrogen bonding and molecular conformations that could underpin the therapeutic activity of such compounds (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Novel Chemical Reactions
- Enantioselective Reductions : A series of chiral bridged macrocyclic 1,4-dihydropyridines, related to the compound, have been synthesized and examined for their potential in enantioselective reductions. This research provides insights into the structural effects on reduction processes, contributing to the development of more efficient synthetic routes for producing chiral compounds (A. Talma et al., 1985).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[(2-ethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-12-8-6-7-9-14(12)20-17(22)13-10-15(21)19-11(3)16(13)18(23)24-5-2/h6-9,13H,4-5,10H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXITGSIAINNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=C2C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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